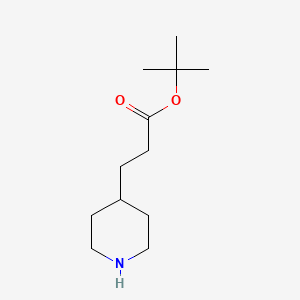
4-cyano-N-cyclopropylpiperidine-1-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Arthropod Repellency
The compound 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide has been examined for its efficacy as an arthropod repellent. In a study by Klun et al. (2003), a synthetic compound named SS220, closely related to 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide, demonstrated repellent efficacy against Aedes aegypti and Anopheles stephensi mosquitoes. The synthesis of SS220 involved a chiral Diels-Alder reaction and showed effectiveness comparable to common repellents like Deet and Bayrepel in laboratory assays. This suggests that compounds in the same chemical class as 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide may serve as potential alternatives for arthropod disease vector protection (Klun et al., 2003).
Cancer Treatment Research
Studies have also explored the potential of structurally similar compounds in cancer treatment. N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, a compound sharing a partial structure with 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide, was examined for its cytotoxic actions, which involve interactions with topoisomerases I and II. Although the phase I study indicated a maximum tolerated dose with minimal other toxicities, it suggested the need for further investigation to explore methods for administering higher doses (McCrystal et al., 1999).
Neuroinflammation Imaging
Additionally, derivatives of 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide have been developed for imaging applications in neuroinflammation, which is crucial in neurodegenerative diseases like Alzheimer’s. A study by Lee et al. (2022) synthesized a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging. This radioligand showed promise in specific imaging of CSF1R, indicating the potential of 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide derivatives in neuroimaging applications (Lee et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-N-cyclopropylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRKRNDEOWKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-cyclopropylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



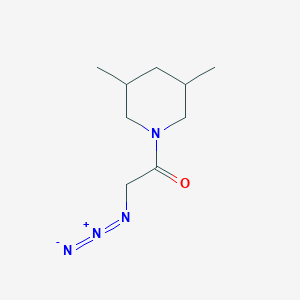
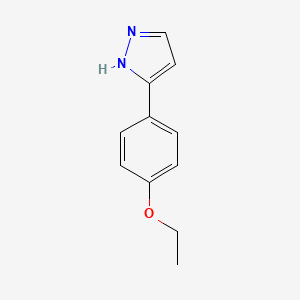




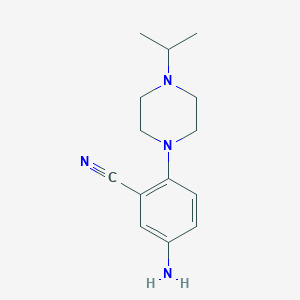
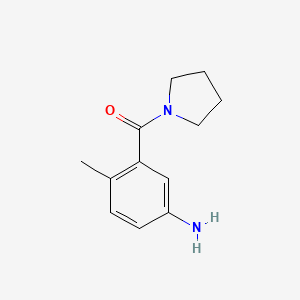
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)

![2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1398923.png)
